molecular formula C28H22F3N3O4S B11436052 Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11436052
M. Wt: 553.6 g/mol
InChI Key: UBKQDWDNXRPGBY-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and a dihydropyridine core. These structural features contribute to its reactivity and potential utility in various fields.

Preparation Methods

The synthesis of Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the furan ring and the trifluoromethyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

When compared to similar compounds, Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C28H22F3N3O4S

Molecular Weight

553.6 g/mol

IUPAC Name

ethyl 5-cyano-4-(furan-2-yl)-6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C28H22F3N3O4S/c1-2-37-27(36)24-23(21-12-7-13-38-21)20(15-32)26(34-25(24)17-8-4-3-5-9-17)39-16-22(35)33-19-11-6-10-18(14-19)28(29,30)31/h3-14,23,34H,2,16H2,1H3,(H,33,35)

InChI Key

UBKQDWDNXRPGBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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